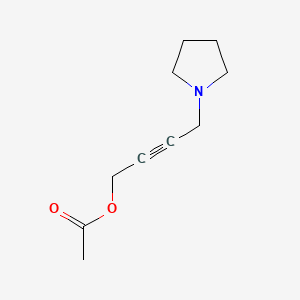![molecular formula C20H21N3O2 B14157803 N-ethyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanamide CAS No. 843618-14-4](/img/structure/B14157803.png)
N-ethyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanamide is a complex organic compound with a unique structure that includes an ethyl group, a methylphenyl group, and an oxophthalazinyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzaldehyde with hydrazine to form 4-methylphenylhydrazine. This intermediate is then reacted with phthalic anhydride to form the oxophthalazinyl ring. The final step involves the reaction of this intermediate with N-ethylpropanamide under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and pH. Advanced techniques like continuous flow synthesis might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-ethyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxophthalazinyl ring to a more reduced form.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary but often involve catalysts and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce reduced forms of the compound. Substitution reactions result in derivatives with different functional groups.
科学的研究の応用
N-ethyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-ethyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-ethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(phenylmethyl)propanamide
- N-ethyl-N-(3-methylphenyl)-3-phenylpropanamide
Uniqueness
N-ethyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanamide is unique due to its specific structural features, including the oxophthalazinyl ring and the combination of ethyl and methylphenyl groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
特性
CAS番号 |
843618-14-4 |
|---|---|
分子式 |
C20H21N3O2 |
分子量 |
335.4 g/mol |
IUPAC名 |
N-ethyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanamide |
InChI |
InChI=1S/C20H21N3O2/c1-3-21-18(24)12-13-23-20(25)17-7-5-4-6-16(17)19(22-23)15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3,(H,21,24) |
InChIキー |
RVXFVBGNYVYCSF-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)CCN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)C |
溶解性 |
39.8 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


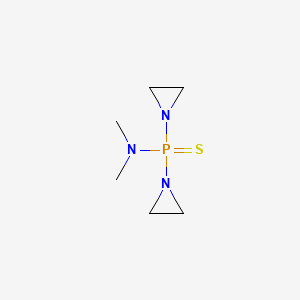
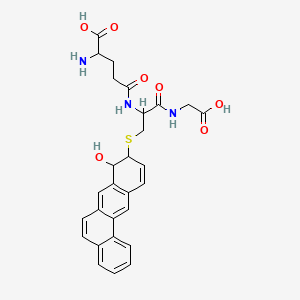

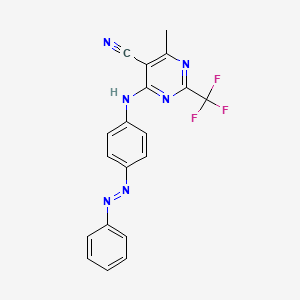
![2-[4-(4-Methylpiperazin-1-yl)quinazolin-2-yl]phenol](/img/structure/B14157741.png)
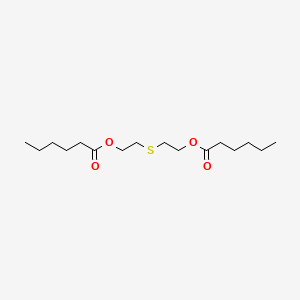
![N-{2-[(2E)-2-benzylidenehydrazinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide](/img/structure/B14157760.png)
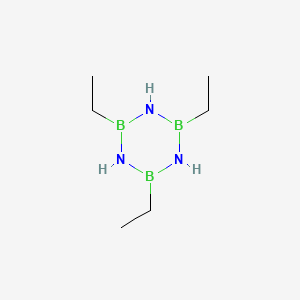
![(4,5-Dimethylcyclohex-4-ene-1,2-diyl)bis[(4-chlorophenyl)methanone]](/img/structure/B14157780.png)


![N-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(pyridin-2-yl)piperazin-1-amine](/img/structure/B14157807.png)
![(4Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14157812.png)
